Characterization of 2-Methyloxan-4-one (CAS: 1193-20-0): An In-depth Technical Guide
Characterization of 2-Methyloxan-4-one (CAS: 1193-20-0): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2-Methyloxan-4-one (CAS Number: 1193-20-0), a heterocyclic ketone of interest in synthetic and medicinal chemistry. This document outlines the compound's physicochemical properties, a detailed experimental protocol for its synthesis, and a predictive analysis of its spectroscopic data.
Core Compound Properties
2-Methyloxan-4-one, also known as 2-Methyldihydro-2H-pyran-4(3H)-one or 2-methyltetrahydro-4H-pyran-4-one, is a colorless to yellow liquid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1193-20-0 | [1][2][3] |
| Molecular Formula | C₆H₁₀O₂ | [2][4] |
| Molecular Weight | 114.14 g/mol | [2][4] |
| Physical Form | Colorless to Yellow Liquid | [1] |
| Boiling Point | 168-169 °C | [5] |
| Density | 1.0229 g/cm³ | [5] |
| Purity | ≥95% to ≥98% (Commercially available) | [2][6] |
| SMILES | CC1CCOC(=O)C1 | [2] |
| InChI Key | MQOPUXINXNVMKJ-UHFFFAOYSA-N | [1] |
Synthesis Protocol: Jones Oxidation of 2-Methyl-tetrahydropyran-4-ol
A common and effective method for the synthesis of 2-Methyloxan-4-one is the oxidation of the corresponding secondary alcohol, 2-methyl-tetrahydropyran-4-ol, using Jones reagent.[3]
Materials and Reagents:
-
(2S)-2-methyltetrahydro-2H-pyran-4-ol
-
Acetone (reagent grade)
-
Jones reagent (typically a solution of chromium trioxide in sulfuric acid)
-
2-Propanol
-
Dichloromethane
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Water (deionized)
-
Magnesium sulfate (anhydrous)
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Ice bath
-
Standard laboratory glassware for organic synthesis and extraction
Experimental Procedure:
-
Reaction Setup: A solution of (2S)-2-methyltetrahydro-2H-pyran-4-ol (e.g., 27.3 g, 235 mmol) in acetone (e.g., 980 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0 °C.[3]
-
Addition of Jones Reagent: Jones reagent (e.g., 2.5 M, 103 mL, 258 mmol) is added dropwise to the cooled solution while maintaining the temperature at 0 °C.[3] The addition should be controlled to prevent a rapid increase in temperature.
-
Reaction Progression: The reaction mixture is stirred for 10 minutes at 0 °C and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After approximately 30 minutes, the reaction is typically complete.[3]
-
Quenching: The mixture is cooled back to 0 °C in an ice bath. 2-Propanol (e.g., 18 mL, 240 mmol) is added cautiously to quench the excess oxidant. The mixture is stirred for an additional 30 minutes.[3]
-
Workup: The reaction mixture is concentrated under reduced pressure to remove the acetone. The resulting residue is partitioned between water and dichloromethane. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, 2-methyloxan-4-one.[3]
-
Purification: The crude product can be further purified by vacuum distillation to obtain the final product in high purity.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for 2-Methyloxan-4-one, this section provides a predictive analysis based on its chemical structure and known spectroscopic data for similar functional groups.
1H NMR Spectroscopy
The proton NMR spectrum of 2-Methyloxan-4-one is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS).
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH(CH₃)- | 3.8 - 4.2 | Multiplet | 1H |
| -CH₂-C=O | 2.3 - 2.7 | Multiplet | 2H |
| -CH₂-O- | 3.5 - 3.9 | Multiplet | 2H |
| -C-CH₂-C- | 1.8 - 2.2 | Multiplet | 2H |
| -CH₃ | 1.1 - 1.3 | Doublet | 3H |
13C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | 205 - 215 |
| -CH(CH₃)- | 70 - 80 |
| -CH₂-O- | 65 - 75 |
| -CH₂-C=O | 40 - 50 |
| -C-CH₂-C- | 30 - 40 |
| -CH₃ | 15 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in 2-Methyloxan-4-one.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1710 - 1725 | Strong |
| C-O-C (Ether) | 1050 - 1150 | Strong |
| C-H (sp³ stretching) | 2850 - 3000 | Medium to Strong |
| C-H (bending) | 1350 - 1470 | Medium |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-Methyloxan-4-one is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z | Predicted Fragment |
| 114 | [M]⁺ (Molecular Ion) |
| 99 | [M - CH₃]⁺ |
| 86 | [M - C₂H₄]⁺ (from retro-Diels-Alder-type cleavage) |
| 71 | [M - C₂H₅O]⁺ |
| 58 | [CH₃COCH₃]⁺ (from fragmentation) |
| 43 | [CH₃CO]⁺ |
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of 2-Methyloxan-4-one.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
